molecular formula C10H16N4O4 B2937755 tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate CAS No. 2023003-06-5

tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate

Cat. No.: B2937755
CAS No.: 2023003-06-5
M. Wt: 256.262
InChI Key: RUCPJCWBXHBZGZ-UHFFFAOYSA-N
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Description

Tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound features a pyrazole ring substituted with an ethyl group and a nitro group, and it is protected by a tert-butyl carbamate group. The presence of the nitro group and the carbamate protection makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate typically involves the reaction of 1-ethyl-4-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, aryl halides, and strong bases.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 1-ethyl-4-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles.

    Hydrolysis: 1-ethyl-4-nitro-1H-pyrazole and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate group provides stability and protection, allowing the compound to reach its target sites effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate is unique due to the presence of both the ethyl and nitro groups on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of these functional groups makes it a valuable intermediate for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-(1-ethyl-4-nitropyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-5-13-6-7(14(16)17)8(12-13)11-9(15)18-10(2,3)4/h6H,5H2,1-4H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCPJCWBXHBZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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